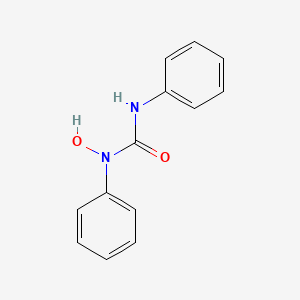![molecular formula C22H26N2O4 B14153305 N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester CAS No. 133628-29-2](/img/structure/B14153305.png)
N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester is a synthetic compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester typically involves the protection of the amino group of L-lysine with the Fmoc group. This can be achieved through the reaction of L-lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected lysine is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .
化学反应分析
Types of Reactions
N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Deprotection: Free amino group of lysine.
Ester Hydrolysis: L-lysine carboxylic acid.
Coupling: Peptide chains with N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine incorporated.
科学研究应用
N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and biomaterials.
Medicine: Utilized in the design of therapeutic peptides for the treatment of various diseases.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
作用机制
The primary mechanism of action of N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. This compound does not have a direct biological target or pathway but is crucial in the synthesis of biologically active peptides .
相似化合物的比较
N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester is unique due to its specific protecting group and ester functionalities. Similar compounds include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: An Fmoc-protected amino acid with a methoxy group, used in the synthesis of unnatural amino acids.
These compounds share the Fmoc protecting group but differ in their side chains and specific applications in peptide synthesis.
属性
CAS 编号 |
133628-29-2 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C22H26N2O4/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m0/s1 |
InChI 键 |
LDXZBXJAYFRKAX-FQEVSTJZSA-N |
手性 SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
规范 SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


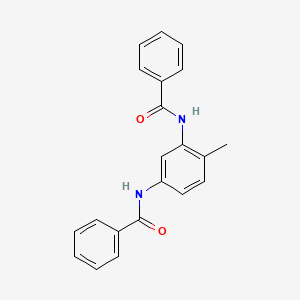
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
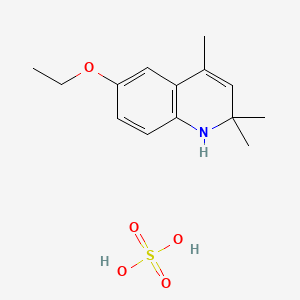
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
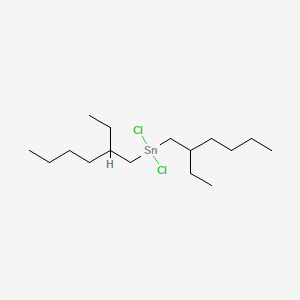
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
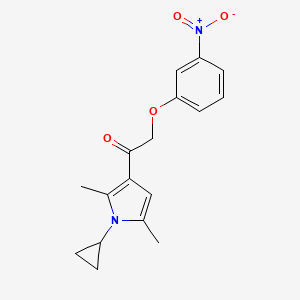
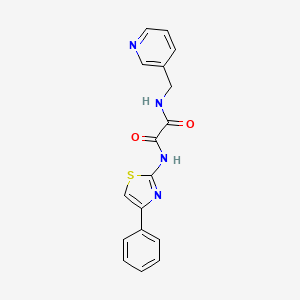
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
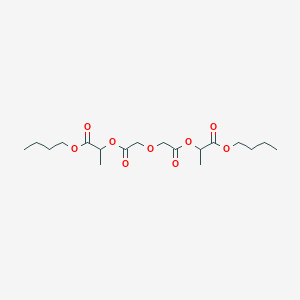
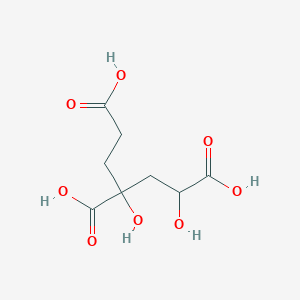
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
